molecular formula C18H20N6OS B11254543 1-(Azepan-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

1-(Azepan-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

Cat. No.: B11254543
M. Wt: 368.5 g/mol
InChI Key: WPTUBIZZOWSHAU-UHFFFAOYSA-N
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Description

1-(AZEPAN-1-YL)-2-{[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a unique combination of azepane, pyridine, triazolopyridazine, and ethanone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(AZEPAN-1-YL)-2-{[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. One common method involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine This provides access to the pharmacologically active triazolopyridazine core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(AZEPAN-1-YL)-2-{[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the triazolopyridazine core or the ethanone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different functional groups onto the pyridine or azepane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-(AZEPAN-1-YL)-2-{[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-{[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets in the body. The triazolopyridazine core is known to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(AZEPAN-1-YL)-2-{[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE is unique due to the combination of its azepane, pyridine, triazolopyridazine, and ethanone moieties. This unique structure allows it to interact with a broader range of biological targets and exhibit a wider range of activities compared to similar compounds.

Properties

Molecular Formula

C18H20N6OS

Molecular Weight

368.5 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C18H20N6OS/c25-17(23-11-3-1-2-4-12-23)13-26-18-21-20-16-6-5-15(22-24(16)18)14-7-9-19-10-8-14/h5-10H,1-4,11-13H2

InChI Key

WPTUBIZZOWSHAU-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4

Origin of Product

United States

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